molecular formula C5H12ClNOS B13592758 2-Methyl-1lambda4-thiomorpholin-1-onehydrochloride

2-Methyl-1lambda4-thiomorpholin-1-onehydrochloride

Cat. No.: B13592758
M. Wt: 169.67 g/mol
InChI Key: YVPHIWGYGDHODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1lambda4-thiomorpholin-1-onehydrochloride is a chemical compound with the molecular formula C5H12ClNOS and a molecular weight of 169.6729 g/mol It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1lambda4-thiomorpholin-1-onehydrochloride typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the methylation process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1lambda4-thiomorpholin-1-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1lambda4-thiomorpholin-1-onehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1lambda4-thiomorpholin-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity with target molecules .

Properties

Molecular Formula

C5H12ClNOS

Molecular Weight

169.67 g/mol

IUPAC Name

2-methyl-1,4-thiazinane 1-oxide;hydrochloride

InChI

InChI=1S/C5H11NOS.ClH/c1-5-4-6-2-3-8(5)7;/h5-6H,2-4H2,1H3;1H

InChI Key

YVPHIWGYGDHODK-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCS1=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.